molecular formula C16H24N4 B4032910 (1-methyl-3-phenylpropyl)[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]amine

(1-methyl-3-phenylpropyl)[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]amine

Cat. No.: B4032910
M. Wt: 272.39 g/mol
InChI Key: LIVSUPXHZLNDTA-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in a five-membered ring. These compounds are known for their diverse range of biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be quite complex, depending on the substituents attached to the triazole ring. The structure of the specific compound you mentioned would include a 1,2,4-triazole ring attached to a propyl group and a complex amine group .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely, depending on their specific structure. For example, 1-Methyl-3-phenylpropylamine, a related compound, is a liquid with a refractive index of 1.514, a boiling point of 228-232 °C, and a density of 0.922 g/mL at 25 °C .

Scientific Research Applications

Pharmacological Studies

  • A series of Mannich bases containing similar triazole derivatives were synthesized and screened for anti-inflammatory, analgesic, antibacterial, and antifungal activities. Some derivatives demonstrated promising anti-inflammatory and analgesic properties (Sujith et al., 2009).

Coordination Chemistry and Material Science

  • Nickel(II) complexes with triazole ligands were synthesized and characterized, revealing their potential in creating materials with specific magnetic and optical properties (Schweinfurth et al., 2013).
  • Bipolar molecules containing triphenylamine and benzimidazole moieties, similar in functional group complexity to the given compound, were developed for use in organic light-emitting diodes (OLEDs), demonstrating the material's applicability in electronic devices (Ge et al., 2008).

Antimicrobial and Cytotoxic Activity

  • New 1,2,4-triazole derivatives were synthesized and showed significant antimicrobial activities, highlighting the potential of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2010).

Catalysis and Synthetic Applications

  • Ruthenium-catalyzed [3+2]-cycloadditions involving azides and internal alkynes, similar to reactions that might involve the compound , have been studied for their scope and regioselectivity, providing insights into the synthesis of diverse triazole-containing structures (Majireck & Weinreb, 2006).

Organic Electronics

  • Pyrenyl-based triarylamines, structurally related to the compound due to their aromatic and nitrogen-containing frameworks, were synthesized and their optical, electrochemical, and electroluminescence properties studied. These materials demonstrate potential applications in organic electronics (Zhang et al., 2016).

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives can vary widely, depending on their specific structure and the biological system in which they are acting. Some 1,2,4-triazole derivatives have been found to exhibit antimicrobial activities .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole derivatives can vary widely, depending on their specific structure. For example, 1-Methyl-3-phenylpropylamine is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Oral, Aquatic Chronic 3, Eye Dam. 1, and Skin Corr. 1B .

Future Directions

The future directions for research on 1,2,4-triazole derivatives could include the design and development of more selective and potent anticancer molecules .

Properties

IUPAC Name

4-phenyl-N-[(4-propyl-1,2,4-triazol-3-yl)methyl]butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4/c1-3-11-20-13-18-19-16(20)12-17-14(2)9-10-15-7-5-4-6-8-15/h4-8,13-14,17H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVSUPXHZLNDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NN=C1CNC(C)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-methyl-3-phenylpropyl)[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]amine
Reactant of Route 2
(1-methyl-3-phenylpropyl)[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]amine
Reactant of Route 3
(1-methyl-3-phenylpropyl)[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]amine
Reactant of Route 4
(1-methyl-3-phenylpropyl)[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]amine
Reactant of Route 5
Reactant of Route 5
(1-methyl-3-phenylpropyl)[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]amine
Reactant of Route 6
(1-methyl-3-phenylpropyl)[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]amine

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